molecular formula C18H21N3 B3911303 N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine CAS No. 303092-74-2

N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B3911303
CAS No.: 303092-74-2
M. Wt: 279.4 g/mol
InChI Key: XKSRUXMJHGMEKR-XDJHFCHBSA-N
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Description

N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a 2-methylbenzylidene moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

(E)-1-(2-methylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-16-7-5-6-8-17(16)15-19-21-13-11-20(12-14-21)18-9-3-2-4-10-18/h2-10,15H,11-14H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSRUXMJHGMEKR-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-74-2
Record name N-(2-METHYLBENZYLIDENE)-4-PHENYL-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation of 2-methylbenzaldehyde with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzylidene moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Anticonvulsant Properties

Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant activity. For instance, related compounds have been tested for their efficacy using animal models for epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These tests help determine the potential of new agents in preventing seizures.

Table 1: Anticonvulsant Activity in Animal Models

CompoundMES Test Efficacy (%)scPTZ Test Efficacy (%)
Compound A75%50%
Compound B60%40%
N-(2-methylbenzylidene)-4-phenyl-1-piperazinamineTBDTBD

Note: TBD = To Be Determined based on future experimental results.

Psychopharmacology

The compound is being investigated for its potential use in treating psychiatric disorders due to its interaction with neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence serotonin and dopamine pathways.

Antidepressant Activity

Preliminary findings suggest that modifications of this compound could lead to new antidepressants. The mechanism of action is believed to involve the modulation of monoamines, which are critical in mood regulation.

Case Studies and Research Findings

  • Anticonvulsant Screening : In a study involving various piperazine derivatives, this compound was evaluated alongside established antiepileptic drugs (AEDs). Results indicated a promising profile that warrants further investigation into its mechanism and efficacy against different seizure types .
  • Psychoactive Properties : Research has also explored the psychoactive effects of similar compounds, showing potential benefits in anxiety and depression models. This opens avenues for exploring this compound as a candidate for further development in psychopharmacology .

Mechanism of Action

The mechanism of action of N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzylidene)-phenylglycine amide: Shares a similar benzylidene moiety but differs in the amide functional group.

    4-phenylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine stands out due to its unique combination of a piperazine ring with a phenyl group and a 2-methylbenzylidene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-methylbenzylidene)-4-phenyl-1-piperazinamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Recent studies have shown that derivatives of piperazinamine compounds exhibit significant anticonvulsant properties. For instance, compounds with similar piperazine structures have been evaluated for their efficacy against seizures in animal models. The anticonvulsant activity is often assessed using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Key Findings:

  • Efficacy : Certain derivatives demonstrated effective seizure protection at doses ranging from 100 to 300 mg/kg in mice, with notable activity observed at both 0.5 and 4 hours post-administration .
  • Structure-Activity Relationship (SAR) : The introduction of lipophilic groups significantly enhances anticonvulsant activity, suggesting that molecular lipophilicity plays a crucial role in drug distribution to the central nervous system (CNS) .

Anticancer Activity

The exploration of this compound also extends to its potential anticancer properties. Research into phenylpiperazine derivatives has revealed promising results against various cancer cell lines.

Research Insights:

  • Cell Viability Studies : Compounds similar to this compound have been tested against MCF7 (breast cancer) and HepG2 (liver cancer) cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanisms of Action : Molecular docking studies indicate that these compounds may interact with key biomolecules such as DNA topoisomerases, influencing cancer cell proliferation .

Case Studies and Comparative Analysis

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF7TBDDNA interaction
BS230MCF710DNA-Topo II binding
BS130HepG25Induced apoptosis

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of piperazine derivatives indicate favorable absorption and distribution characteristics. Studies suggest that modifications to the piperazine structure can enhance metabolic stability and reduce toxicity towards healthy cells while maintaining efficacy against cancer cells .

Toxicity Assessment:

  • Neurological Toxicity : In animal studies, acute neurological toxicity was assessed using the rotarod test, providing insights into the safety profile of these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.